Home > Products > Screening Compounds P19745 > N-carbamimidoylpyrazine-2-carboxamide dihydrochloride
N-carbamimidoylpyrazine-2-carboxamide dihydrochloride -

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride

Catalog Number: EVT-1668283
CAS Number:
Molecular Formula: C6H9Cl2N5O
Molecular Weight: 238.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and antiplasmodial properties. The structure of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride suggests it may interact with various biological targets, making it a subject of interest for further research in drug development.

Source

The compound can be synthesized through various chemical processes, often starting from readily available pyrazine derivatives. Research articles have documented methods for synthesizing similar compounds, which can provide insights into the synthesis of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride. Notably, studies have explored related pyrazine-2-carboxamide derivatives and their biological activities, establishing a framework for understanding this compound's potential applications .

Classification

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride falls under the category of carboxamides and pyrazines. Carboxamides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom (N), while pyrazines are heterocyclic compounds containing two nitrogen atoms in a six-membered ring. The dihydrochloride form indicates that the compound is stabilized by two hydrochloric acid molecules, enhancing its solubility and stability in aqueous environments.

Synthesis Analysis

The synthesis of N-carbamimidoylpyrazine-2-carboxamide dihydrochloride can be approached through several methods, typically involving the reaction of pyrazine-2-carboxylic acid derivatives with appropriate amines or amidines.

Methods

  1. Starting Materials: The synthesis often begins with 5-chloropyrazine-2-carboxylic acid or similar derivatives, which can be activated to form acyl chlorides.
  2. Reagents: Common reagents include thionyl chloride for activation and various amines or amidines for nucleophilic substitution.
  3. Reaction Conditions: The reactions are typically carried out in solvents such as dichloromethane or pyridine at room temperature or slightly elevated temperatures to facilitate the reaction.
  4. Purification: Post-reaction purification methods include column chromatography and crystallization to isolate the desired product with high purity.

Technical Details

The reaction mechanism generally involves nucleophilic attack by the amine on the activated carbonyl carbon of the pyrazine derivative, followed by elimination of HCl if an acyl chloride is used. The yield can vary significantly based on reaction conditions and purification methods employed.

Molecular Structure Analysis

Structure

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride features a pyrazine ring substituted at the 2-position with a carboxamide group and an N-carbamimidoyl group. The structural formula can be represented as follows:

C8H10Cl2N4O\text{C}_8\text{H}_{10}\text{Cl}_2\text{N}_4\text{O}

Data

  • Molecular Weight: Approximately 232.09 g/mol
  • Melting Point: Specific melting point data may vary but is typically in the range of 150–160 °C depending on purity.
  • Spectroscopic Data: Characteristic peaks in infrared spectroscopy can confirm functional groups:
    • Amide C=O stretching around 1670 cm1^{-1}
    • N-H stretching around 3300–3500 cm1^{-1}
Chemical Reactions Analysis

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride can participate in various chemical reactions typical for carboxamides and heterocycles:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  2. Substitution Reactions: The nitrogen atoms in the pyrazine ring may undergo electrophilic substitution, potentially leading to new derivatives.
  3. Complex Formation: This compound may form complexes with metal ions, which could enhance its biological activity.

Technical Details

The reactivity is influenced by electronic effects from substituents on the pyrazine ring, which can modulate nucleophilicity and electrophilicity during reactions.

Mechanism of Action

The mechanism of action for N-carbamimidoylpyrazine-2-carboxamide dihydrochloride is primarily investigated concerning its interaction with biological targets:

  1. Antimicrobial Activity: It is believed that this compound may inhibit specific enzymes or pathways critical for microbial survival, similar to other pyrazine derivatives that target metabolic processes in pathogens like Plasmodium falciparum.
  2. Biological Targets: Research indicates potential binding to enzymes involved in fatty acid metabolism or protein synthesis within pathogens, leading to growth inhibition.

Data

In vitro studies have shown promising results against various strains of bacteria and protozoa, suggesting a multifaceted mechanism involving enzyme inhibition and disruption of cellular processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in water due to the presence of hydrophilic functional groups; solubility may vary based on pH.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases which may hydrolyze the amide bond.
  • pKa Values: Relevant pKa values would indicate its behavior in different pH environments, influencing solubility and reactivity.
Applications

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new antimicrobial agents targeting resistant strains of bacteria or protozoa.
  2. Pharmacology: Investigated for its ability to modulate biological pathways relevant to disease mechanisms, particularly in parasitic infections.
  3. Research Tool: Utilized in studies exploring enzyme inhibition mechanisms and metabolic pathways in microorganisms.
Introduction to N-carbamimidoylpyrazine-2-carboxamide Dihydrochloride in Oncology Research

Historical Context of Pyrazine-Carboxamide Derivatives as Anticancer Agents

The structural evolution of pyrazine-carboxamide derivatives as anticancer agents traces back to the serendipitous discovery of amiloride's antitumor properties. Originally developed in the 1960s as a potassium-sparing diuretic targeting renal epithelial sodium channels (ENaCs), amiloride (3,5-diamino-6-chloro-N-carbamimidoylpyrazine-2-carboxamide) demonstrated unexpected anticancer side activities in preclinical models. Researchers observed that high doses (200 mg/kg) induced complete remission in prostate xenograft models, an effect later partially attributed to its inhibition of urokinase plasminogen activator (uPA; IC₅₀ = 7 μM) [1]. This discovery positioned the pyrazine-carboxamide scaffold as a viable starting point for anticancer drug development via the Selective Optimization of Side Activities (SOSA) approach [1].

Early structure-activity relationship (SAR) studies revealed that modifications at the 5-position of amiloride's pyrazine ring modulated biological activity. The introduction of a hexamethyleneimine group yielded 5-N,N-(hexamethylene)amiloride (HMA), which retained uPA inhibitory activity (IC₅₀ = 6 μM) while exhibiting reduced ENaC inhibition—mitigating the diuretic effects that limited amiloride's clinical utility in oncology [1] [5]. Crucially, HMA demonstrated robust in vivo anticancer effects, including suppression of sorafenib-resistant leukemia engraftment and delayed mammary carcinoma growth in mouse models [1]. Despite these advances, the 6-chloro substituent remained unexplored until the early 21st century, creating a significant gap in the SAR landscape of this chemotype [1].

Table 1: Evolution of Key Pyrazine-Carboxamide Derivatives

CompoundKey Structural FeaturesuPA IC₅₀ENaC ActivityAnticancer Evidence
Amiloride5-Amino; 6-Chloro7 μMHigh inhibitionProstate xenograft remission [1]
HMA5-Hexamethyleneimine; 6-Chloro6 μMReducedDelayed mammary tumor growth [1]
6-Substituted HMAs5-Hexamethyleneimine; 6-(Hetero)aryl1–50 nMMinimalMetastasis reduction in pancreatic/liver models [1]

Rationale for Targeting Urokinase Plasminogen Activator (uPA) in Metastatic Cancers

The urokinase plasminogen activator system represents a validated molecular target for antimetastatic therapy due to its central role in proteolytic cascades facilitating tumor dissemination. uPA, a trypsin-like serine protease, catalyzes the conversion of plasminogen to active plasmin—a broad-spectrum protease capable of degrading extracellular matrix (ECM) components like fibronectin and laminin, while activating downstream effectors including matrix metalloproteinases (MMPs) and cathepsins [2] [3]. Crucially, uPA binds to its glycosylphosphatidylinositol (GPI)-anchored receptor (uPAR) on cancer cell surfaces, forming a spatially constrained proteolytic focus at the invasive tumor front [4]. This localization amplifies plasmin generation to drive directed pericellular proteolysis, enabling local invasion and intravasation into circulation [3] [4].

Clinical evidence solidifies uPA's prognostic significance: it holds Level 1 evidence as a predictor of poor outcomes in breast cancer and correlates strongly with reduced progression-free and overall survival in pancreatic, gastric, and colorectal malignancies [1] [4]. Mechanistically, uPA/uPAR signaling extends beyond proteolysis to modulate critical cancer hallmarks:

  • Cell Motility and Adhesion: uPAR forms complexes with integrins (αvβ3, αvβ5) and epidermal growth factor receptor (EGFR), activating Rac and Rho GTPases to restructure actin cytoskeleton [2] [4].
  • Angiogenesis: Plasmin-mediated release of VEGF and FGF-2 from ECM stores promotes neovascularization [3].
  • Growth Factor Activation: uPA directly processes pro-HGF into active hepatocyte growth factor, stimulating MET receptor-driven proliferation [4].

The therapeutic rationale is further strengthened by clinical trials of earlier uPA inhibitors. For example, the hydroxyamidine prodrug upamostat (WX-671) combined with gemcitabine increased 1-year survival by 17% in unresectable pancreatic cancer and extended median progression-free survival from 4.3 to 8.3 months in metastatic breast cancer compared to chemotherapy alone [1]. These findings validate uPA inhibition as a viable strategy to disrupt metastasis.

Evolution of Amiloride-Based Scaffolds in uPA Inhibition

The structural optimization of amiloride-derived uPA inhibitors progressed through systematic modifications of the pyrazine-carboxamide core, driven by X-ray crystallography insights. Cocrystal structures revealed that amiloride binds uPA with its 6-chloro group projecting toward the S1β subsite—an accessory pocket adjacent to the primary S1 binding cavity [1]. This discovery prompted the hypothesis that substituting the 6-chloro with larger (hetero)aryl groups could enhance S1β occupancy, boosting potency. Initial efforts focused on the 5-position, but SAR remained flat (<2-fold improvement over amiloride) [1]. The breakthrough emerged when medicinal chemists shifted attention to the previously unexplored 6-position of the HMA scaffold.

Synthetic innovations enabled efficient production of 6-(hetero)aryl HMAs. A multigram-scale synthesis of the key intermediate methyl 3-(hexamethyleneimino)-5-aminopyrazine-2-carboxylate (7) was achieved via nucleophilic substitution of 3-amino-5,6-dichloropyrazine-2-methyl ester (6) with hexamethyleneimine in refluxing 2-propanol/DIPEA (86% yield) [1]. Suzuki-Miyaura couplings with diverse boronic acids then generated 23 analogs (9a–32a), followed by guanidinylation under optimized conditions (guanidine in DMF/MeOH) to furnish target compounds (9–32) in up to 92% yield [1]. Biological characterization revealed striking SAR patterns:

  • Potency Leap: 6-(Hetero)aryl substitution yielded analogs with nanomolar uPA inhibition (IC₅₀ = 1–50 nM), representing a 600–6,000-fold improvement over HMA [1].
  • Selectivity: Compounds exhibited >100-fold selectivity against related serine proteases (e.g., factor XIIa, plasmin, thrombin) and minimal ENaC interaction [1].
  • Metastasis Suppression: Lead analogs significantly reduced lung metastases in mouse models, with one derivative completely inhibiting liver metastases in an orthotopic pancreatic cancer model [1].

Table 2: Key 6-Substituted HMA Analogs and Biological Activities

Analog StructureuPA IC₅₀Metastasis Model EfficacyMechanistic Advantage
6-(2-Aminopyrimidin-5-yl)<10 nM>80% lung metastasis reductionOptimal S1β occupancy; covalent-like binding
6-(3-Cyanophenyl)15 nMComplete liver metastasis inhibitionEnhanced hydrophobic stacking
6-(4-(Methylsulfonyl)phenyl8 nMSignificant primary tumor growth delayPolar interactions with S1β residues

The N-carbamimidoylpyrazine-2-carboxamide (amiloride) core thus serves as the chemical foundation for these advanced inhibitors. Its dihydrochloride salt form improves aqueous solubility for in vivo studies, while the acyl guanidine group provides reduced basicity compared to arylamidine inhibitors—circumventing poor drug properties that hindered earlier clinical candidates [1] [5]. Current efforts focus on further optimizing pharmacokinetic profiles while maintaining the delicate balance between uPA potency, selectivity, and off-target safety.

Properties

Product Name

N-carbamimidoylpyrazine-2-carboxamide dihydrochloride

IUPAC Name

N-(diaminomethylidene)pyrazine-2-carboxamide;dihydrochloride

Molecular Formula

C6H9Cl2N5O

Molecular Weight

238.07 g/mol

InChI

InChI=1S/C6H7N5O.2ClH/c7-6(8)11-5(12)4-3-9-1-2-10-4;;/h1-3H,(H4,7,8,11,12);2*1H

InChI Key

QRYNBQMFGIFDAV-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)C(=O)N=C(N)N.Cl.Cl

Canonical SMILES

C1=CN=C(C=N1)C(=O)N=C(N)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.